molecular formula C13H25NO4 B2535595 Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 374794-88-4

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No. B2535595
M. Wt: 259.346
InChI Key: AREULNBQQJJIOY-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3. It has a molecular weight of 243.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It is typically stored in a refrigerator .

Scientific Research Applications

Alzheimer’s Disease Research

  • Scientific Field: Neurology
  • Application Summary: This compound, also known as the M4 compound, has been studied for its potential in Alzheimer’s disease treatment . It acts as both a β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ1-42 .
  • Methods of Application: The compound was tested in vitro to see if it could prevent the death of astrocyte cells promoted by Aβ 1-42 . It was also tested in vivo after scopolamine administration .
  • Results: The M4 compound showed a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .

Synthesis of Biologically Active Natural Products

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1 H -indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application: The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .
  • Results: The synthesized compound was characterized by spectral data .

PROTAC Development

  • Scientific Field: Drug Discovery
  • Application Summary: The compound is useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation .

Synthesis of Biologically Active Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound has been used as a starting material in the synthesis of other biologically active compounds .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results: The synthesized compounds were characterized by spectral data .

Development of N-Heterocyclic Alkyl Ethers

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound has been used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results: The synthesized compounds were characterized by spectral data .

Synthesis of Crizotinib Intermediate

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound has been used as a starting material in the synthesis of an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application: The synthesis involved several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
  • Results: The synthesized compound was characterized by spectral data .

Alzheimer’s Disease Research

  • Scientific Field: Neurology
  • Application Summary: This compound, also known as the M4 compound, has been studied for its potential in Alzheimer’s disease treatment . It acts as both a β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .
  • Methods of Application: The compound was tested in vitro to see if it could prevent the death of astrocyte cells promoted by Aβ 1-42 . It was also tested in vivo after scopolamine administration .
  • Results: The M4 compound showed a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .

Synthesis of N-Heterocyclic Alkyl Ethers

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound has been used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results: The synthesized compounds were characterized by spectral data .

Synthesis of Crizotinib Intermediate

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound has been used as a starting material in the synthesis of an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application: The synthesis involved several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
  • Results: The synthesized compound was characterized by spectral data .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H315, H319, and H335 .

Future Directions

While specific future directions for Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate are not mentioned in the available resources, related compounds have been used in the development of drugs for targeted protein degradation . This suggests potential applications in pharmaceutical research and development.

properties

IUPAC Name

tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-6-13(17,7-9-14)5-4-10-15/h15,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREULNBQQJJIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of BH3 in THF (21 mL, 21.0 mmol) was added slowly to a mixture of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (500 mg, 2.07 mmol) and THF (5 L) at 0° C. under nitrogen, and then stirred for 30 min. The resulting mixture was allowed to warm to room temperature and stirred overnight. The mixture was cooled to 0° C. and 3N sodium hydroxide (1 mL) was added followed by the addition of 30% hydrogen peroxide (1 mL). The resulting mixture was allowed to warm to room temperature and stirred for 2.5 hours. The mixture was then treated with water (10 mL) and extracted with EA (3×20 mL). The combined organic extracts were dried over Na2SO4 and the solvent was removed in vacuo. The residue was purified by column chromatography on silica gel with (30% EtOAc/PE) to give tert-butyl 4-hydroxy-4-(3-hydroxypropyl) piperidine-1-carboxylate 13B (629 mg) as a colorless oil. 1H NMR (CHLOROFORM-d) δ: 3.65 (t, J=5.7 Hz, 4H), 3.36 (br. s., 2H), 3.16 (br. s., 2H), 1.63-1.71 (m, 2H), 1.53-1.62 (m, 4H), 1.41-1.48 (m, 9H).
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Palladium on carbon (5%, 800 mg) was added to a solution of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropynyl)-1-piperidinecarboxylate (from step (ii) above; 8.37 g, 32.8 mmol) in ethanol (400 ml), acetic acid (40 ml) and water (5 ml) and the mixture was shaken under an atmosphere of hydrogen (40 psi) for 20 hours. The mixture was filtered through Hyflo™ and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (50:50 increasing to 0:100), to give the title compound (4.84 g, 57%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
57%

Citations

For This Compound
1
Citations
ES Gogarnoiu, CD Vogt, J Sanchez… - Journal of Medicinal …, 2023 - ACS Publications
Highly selective dopamine D 3 receptor (D 3 R) partial agonists/antagonists have been developed for the treatment of psychostimulant use disorders (PSUD). However, none have …
Number of citations: 2 pubs.acs.org

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